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Introduction
LEQ803, also known as N-Desmethyl Ribociclib, is the major human metabolite of Ribociclib

(Kisqali®), a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] Ribociclib

is an FDA-approved therapeutic for the treatment of hormone receptor-positive (HR+), human

epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3]

[4] While LEQ803 is a significant metabolite, its contribution to the overall pharmacological

activity of Ribociclib in humans is considered to be not clinically relevant.[3][5] Consequently,

public domain data on the specific inhibitory activity of LEQ803 against CDK4/6 and its direct

effects in cellular assays are limited.

These application notes and protocols are therefore based on the established methodologies

for studying CDK4/6 inhibition, using Ribociclib as a primary example. Researchers

investigating the specific properties of LEQ803 can adapt these protocols as a starting point for

their studies, with the understanding that optimization and validation will be necessary.

CDK4/6 Signaling Pathway and Mechanism of
Action
The CDK4/6 pathway is a critical regulator of the cell cycle. In response to mitogenic signals,

D-type cyclins bind to and activate CDK4 and CDK6. This active complex then phosphorylates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3180018?utm_src=pdf-interest
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.medchemexpress.com/search.html?q=Ribociclib&ft=&fa=&fp=
https://pmc.ncbi.nlm.nih.gov/articles/PMC7287031/
https://www.researchgate.net/publication/349133595_Pharmacokinetics_of_Ribociclib_in_Subjects_With_Hepatic_Impairment
https://www.mdpi.com/2073-4409/8/4/321
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.researchgate.net/publication/349133595_Pharmacokinetics_of_Ribociclib_in_Subjects_With_Hepatic_Impairment
https://www.researchgate.net/figure/Schematic-description-of-anticipated-ribociclib-elimination-pathways-based-on-results-of_fig8_342101570
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor,

allowing for the transcription of genes necessary for the transition from the G1 to the S phase

of the cell cycle, thereby committing the cell to division.[6][7] In many cancers, this pathway is

dysregulated, leading to uncontrolled cell proliferation.

CDK4/6 inhibitors like Ribociclib and potentially its metabolite LEQ803, act as competitive

inhibitors of the ATP-binding pocket of CDK4 and CDK6.[1] This inhibition prevents the

phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. Active Rb remains

bound to E2F, thereby preventing the expression of genes required for S-phase entry and

inducing a G1 cell cycle arrest.[6]
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Caption: Simplified CDK4/6 signaling pathway and the mechanism of action of CDK4/6
inhibitors.
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Quantitative Data (Ribociclib)
As specific data for LEQ803 is not publicly available, the following tables summarize the

inhibitory activity of its parent compound, Ribociclib. These values can serve as a reference for

researchers aiming to characterize LEQ803.

Table 1: In Vitro Enzymatic Inhibition by Ribociclib

Target IC50 (nM) Reference(s)

CDK4/Cyclin D1 10 [1]

CDK6/Cyclin D3 39 [1]

Table 2: In Vitro Anti-proliferative Activity of Ribociclib in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference(s)

MCF-7 Breast (ER+/HER2-) ~100-300 [8][9]

T-47D Breast (ER+/HER2-) ~100-300 [8]

MDA-MB-231
Breast (Triple

Negative)
>1000 [8]

JeKo-1
Mantle Cell

Lymphoma
~100-300 [6][8]

NCI-H2009 (Rb-) Lung Adenocarcinoma >10,000 [8]

Multiple

Neuroblastoma Lines
Neuroblastoma

Mean of 307

(sensitive lines)
[6]

Multiple Renal Cell

Carcinoma Lines
Renal Cell Carcinoma 76 - 280 [10]

Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation

time, ATP concentration for enzymatic assays).

Experimental Protocols
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The following are detailed protocols for key experiments to characterize the activity of a

CDK4/6 inhibitor. These should be adapted and optimized for studies involving LEQ803.

In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of

CDK4/Cyclin D1 and CDK6/Cyclin D3.

Start

Prepare Reagents:
- Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3

- Rb protein substrate
- ATP ([γ-32P]ATP or for non-radioactive readout)

- LEQ803 serial dilutions

Incubate Components
(e.g., 30°C for 30-60 min)

Stop Reaction
(e.g., add EDTA)

Detect Phosphorylation Signal
(e.g., filter binding & scintillation counting,

Luminescence, Fluorescence)

Data Analysis:
- Plot % inhibition vs. [LEQ803]

- Calculate IC50

End
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Caption: Workflow for an in vitro CDK4/6 kinase inhibition assay.

Materials:

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

Retinoblastoma (Rb) protein substrate (C-terminal fragment)

ATP (and [γ-³²P]ATP for radiometric assay)

LEQ803

Kinase reaction buffer

96-well plates

Filter plates and scintillation counter (for radiometric assay) or luminescence/fluorescence

plate reader

Procedure:

Prepare serial dilutions of LEQ803 in DMSO, then dilute further in kinase reaction buffer.

In a 96-well plate, add the kinase, Rb substrate, and LEQ803 (or vehicle control).

Initiate the reaction by adding ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding EDTA).

Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.

Wash the filter plate to remove unincorporated ATP.

Measure the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each LEQ803 concentration relative to the vehicle

control.

Plot the percentage of inhibition versus the logarithm of the LEQ803 concentration and

determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay
This assay measures the effect of LEQ803 on the growth of cancer cell lines.

Materials:

Cancer cell lines (e.g., MCF-7 for ER+ breast cancer, a sensitive line to Ribociclib)

Cell culture medium and supplements

LEQ803

96-well cell culture plates

Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for a luminescence-based viability

assay like CellTiter-Glo®)

Plate reader (spectrophotometer or luminometer)

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of LEQ803 in cell culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of LEQ803 (and a vehicle control).

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or signal development.
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Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of viability versus the logarithm of the LEQ803 concentration and

determine the IC50 value.

Western Blot Analysis of Rb Phosphorylation
This method is used to confirm the mechanism of action by assessing the phosphorylation

status of Rb in cells treated with LEQ803.
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Caption: General workflow for Western Blot analysis.
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Materials:

Cancer cell lines

LEQ803

Lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis equipment

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-Rb Ser780, anti-phospho-Rb Ser807/811, anti-total Rb)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and treat with various concentrations of LEQ803 for a specified time (e.g., 24

hours).

Lyse the cells and quantify the protein concentration.

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the image using an imaging system and analyze the band intensities to determine

the relative levels of phosphorylated and total Rb.

Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of LEQ803 on cell cycle distribution.

Materials:

Cancer cell lines

LEQ803

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cells with LEQ803 for a desired time period (e.g., 24-48 hours).

Harvest the cells (including any floating cells) and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

Incubate the cells on ice or at -20°C for at least 2 hours.

Wash the cells to remove the ethanol and resuspend in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.
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Analyze the samples on a flow cytometer.

Use appropriate software to model the cell cycle distribution and quantify the percentage of

cells in G1, S, and G2/M phases.

Conclusion
While specific quantitative data for LEQ803's activity as a CDK4/6 inhibitor is not currently in

the public domain, its identity as the N-desmethyl metabolite of Ribociclib provides a strong

rationale for its investigation. The protocols outlined in these application notes provide a robust

framework for researchers to characterize the biochemical and cellular effects of LEQ803 on

the CDK4/6 pathway. It is imperative that these general protocols are adapted and rigorously

validated for the specific experimental conditions and cell systems being used to study

LEQ803. Such studies will be crucial in determining if LEQ803 holds independent potential as

a CDK4/6 inhibitor for cancer research and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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